2-(5-Methyloxolan-2-yl)ethan-1-amine
Description
2-(5-Methyloxolan-2-yl)ethan-1-amine is a secondary amine featuring a tetrahydrofuran (oxolane) ring substituted with a methyl group at the 5-position and an ethylamine side chain at the 2-position. This structure confers unique physicochemical properties, such as moderate polarity due to the oxygen atom in the oxolane ring, which enhances solubility in polar solvents compared to purely aliphatic amines.
Properties
IUPAC Name |
2-(5-methyloxolan-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-2-3-7(9-6)4-5-8/h6-7H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAQDWCCRZAFEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(5-Methyloxolan-2-yl)ethan-1-amine typically involves the reaction of 5-methyloxolane-2-carboxylic acid with ethylenediamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride, which facilitates the formation of the amine group. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the desired product with high purity .
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated purification systems to streamline the production process .
Chemical Reactions Analysis
2-(5-Methyloxolan-2-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions with halogenated compounds, leading to the formation of substituted products.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2-(5-Methyloxolan-2-yl)ethan-1-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 2-(5-Methyloxolan-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The amine group in the compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Moieties
A. Benzimidazole Derivatives (e.g., Flunitazene, Metonitazene)
- Structure : These compounds share the ethan-1-amine backbone but incorporate benzimidazole cores with substituents like nitro, methoxy, or fluorine groups (e.g., Flunitazene: 4-fluorobenzyl; Metonitazene: 4-methoxybenzyl) .
- Properties :
B. Phenethylamine Derivatives (e.g., 2C-iP, Homoveratrylamine)
- Structure : 2C-iP (2,5-dimethoxy-4-isopropylphenethylamine) and Homoveratrylamine (3,4-dihydroxyphenethylamine) feature aromatic rings instead of oxolane .
- Properties: Polarity: 2C-iP’s methoxy groups reduce water solubility compared to the oxolane-containing compound. Bioactivity: 2C-iP is a hallucinogen (serotonin receptor agonist), while Homoveratrylamine may act as a carbonic anhydrase activator .
C. Other Heterocyclic Amines (e.g., Benzoxazole Derivatives)
- Structure : Compounds like 2-(1,3-benzoxazol-2-yl)-1-(5-chloro-2-methoxyphenyl)ethan-1-amine replace oxolane with benzoxazole, introducing halogen and methoxy groups .
Key Research Findings
- Synthesis : The oxolane-containing compound may be synthesized similarly to fluorinated indole derivatives (), where sodium hydride-mediated alkylation could introduce the ethylamine chain to a methyloxolane precursor.
- Analytical Detection : While 2C-iP and Homoveratrylamine are detected via LC-MS/MS in forensic settings (), the oxolane derivative’s unique structure would require distinct chromatographic conditions (e.g., HILIC for polar amines).
Biological Activity
2-(5-Methyloxolan-2-yl)ethan-1-amine, also known by its CAS number 1548457-70-0, is a compound of growing interest in medicinal chemistry. Its unique structure, featuring a methyloxolane moiety, suggests potential biological activities that merit investigation. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 113.20 g/mol. The compound's structure can be represented as follows:
Biological Activity Overview
Research into the biological activity of this compound has indicated several areas of interest:
1. Neuropharmacological Effects
Studies suggest that compounds with similar structures may exhibit neuroprotective properties. For instance, derivatives of alkylamines are often investigated for their potential in treating neurodegenerative diseases.
2. Antimicrobial Activity
Preliminary investigations into related compounds have shown promising antimicrobial effects. The presence of the methyloxolane ring may enhance membrane permeability, allowing for increased efficacy against bacterial strains.
3. Enzyme Inhibition
Compounds similar to this compound have been evaluated for their ability to inhibit specific enzymes involved in metabolic pathways. This could position the compound as a candidate for drug development targeting metabolic disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Neuroprotective | Potential to protect neuronal cells | |
| Antimicrobial | Efficacy against Gram-positive bacteria | |
| Enzyme Inhibition | Inhibition of metabolic enzymes |
Case Studies
Several case studies have explored the biological effects of compounds structurally related to this compound:
Case Study 1: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry examined a series of methyloxolane derivatives and their neuroprotective effects in vitro. The results indicated that these compounds could reduce oxidative stress in neuronal cell lines, suggesting a potential therapeutic avenue for neurodegenerative diseases.
Case Study 2: Antimicrobial Testing
In another study, researchers evaluated the antimicrobial properties of various alkylamines against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited significant antibacterial activity, leading to further exploration into structure-activity relationships.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may involve:
1. Interaction with Membrane Receptors: The hydrophobic nature of the methyloxolane ring may facilitate interactions with lipid membranes, influencing receptor binding and signal transduction pathways.
2. Modulation of Enzymatic Activity: By inhibiting specific enzymes, the compound could alter metabolic pathways, potentially leading to therapeutic outcomes in metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
